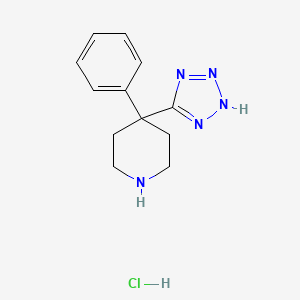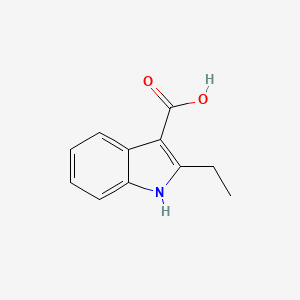
4-phenyl-4-(1H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-phenyl-4-(1H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride is a chemical compound that features a piperidine ring substituted with a phenyl group and a tetrazole ring
Méthodes De Préparation
The synthesis of 4-phenyl-4-(1H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride typically involves the following steps:
Analyse Des Réactions Chimiques
4-phenyl-4-(1H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Applications De Recherche Scientifique
4-phenyl-4-(1H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is explored for its potential use in the development of advanced materials, including polymers and coordination complexes.
Mécanisme D'action
The mechanism of action of 4-phenyl-4-(1H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The phenyl group contributes to hydrophobic interactions, enhancing the compound’s binding affinity to its targets .
Comparaison Avec Des Composés Similaires
4-phenyl-4-(1H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride can be compared with other tetrazole-containing compounds:
5-phenyl-1H-tetrazole: This compound features a phenyl group directly attached to the tetrazole ring, differing from the piperidine substitution.
4-(tetrazol-5-yl)phenylboronic acid: This compound contains a boronic acid group instead of a piperidine ring, leading to different chemical properties and applications.
By understanding the unique properties and applications of this compound, researchers can further explore its potential in various scientific fields.
Propriétés
Formule moléculaire |
C12H16ClN5 |
|---|---|
Poids moléculaire |
265.74 g/mol |
Nom IUPAC |
4-phenyl-4-(2H-tetrazol-5-yl)piperidine;hydrochloride |
InChI |
InChI=1S/C12H15N5.ClH/c1-2-4-10(5-3-1)12(6-8-13-9-7-12)11-14-16-17-15-11;/h1-5,13H,6-9H2,(H,14,15,16,17);1H |
Clé InChI |
DWUNLNZDBPITER-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1(C2=CC=CC=C2)C3=NNN=N3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-amine](/img/structure/B13477520.png)

![(2E)-2-[[(3E)-3-[(3,6-dimethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-5-phenylcyclohexen-1-yl]methylidene]-3,6-dimethyl-1,3-benzothiazole;4-methylbenzenesulfonate](/img/structure/B13477558.png)

![4-hydroxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylicacid](/img/structure/B13477575.png)



![5-Oxa-2-azaspiro[3.5]nonan-9-ol](/img/structure/B13477592.png)





